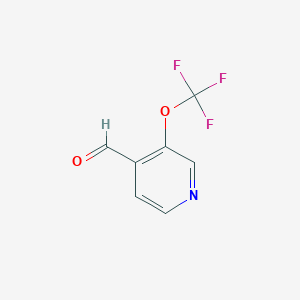

![molecular formula C17H12O4 B2356294 2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione CAS No. 860784-13-0](/img/structure/B2356294.png)

2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

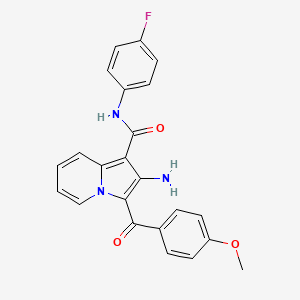

2-[Hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione, also known as 2-hydroxy-4-methoxyindene-1,3-dione or HMID, is a small molecule with a wide range of potential applications in scientific research. HMID is a member of the indene family, which are aromatic compounds that are composed of two fused rings. HMID has been studied for its potential to act as a radical scavenger, antioxidant, and anti-inflammatory agent.

Scientific Research Applications

Photoreorganization and Stereoselective Synthesis

Photoreorganization of related compounds, specifically 2-alkoxy-2-(4′-methoxyphenyl)-1H-indene-1,3(2H)-diones, in anhydrous acetone leads to the exclusive formation of Z-3-alkoxy-3-[(4′-methoxyphenyl)methylidene]-1(3H)-isobenzofuranones. This process was explored and confirmed through X-ray crystallography, highlighting the compound's utility in stereoselective synthesis (Kapoor et al., 2003).

Crystal Structure Analysis

Studies on the crystal structure of similar compounds, such as 2-hydroxy-2-(2-methyl-1H-indol-3-yl)-2H-indene-1,3-dione, reveal insights into molecular geometry and interactions. These analyses provide valuable information for understanding the physical and chemical properties of such molecules (Poorheravi et al., 2008).

Chemical Synthesis and Reactions

Research into the chemical reactions and synthesis of related compounds, like 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, offers insight into the broader chemical behavior and potential applications of 2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione. Such studies often explore the formation of various derivatives and their properties (Pimenova et al., 2003).

Chemosensor Applications

The development of fluorescent chemosensors using similar compounds demonstrates potential applications in detecting specific ions like Cu2+. These sensors are characterized by their sensitivity and selectivity, and their properties are often studied using techniques like UV-vis, FT-IR, NMR, and fluorescence spectroscopy (Subhasri et al., 2014).

Tautomerism and Conformation Studies

Investigating the tautomerism and conformation of similar compounds, such as aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, provides valuable information on the stability and reactivity of these molecules. Understanding these aspects is crucial for their potential applications in various fields of chemistry (Cunningham et al., 1989).

Mechanism of Action

Target of Action

This compound is part of a class of molecules known as indole derivatives, which have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets and cause changes that can lead to various biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that the compound has diverse effects at the molecular and cellular level .

properties

IUPAC Name |

2-[hydroxy-(4-methoxyphenyl)methylidene]indene-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-21-11-8-6-10(7-9-11)15(18)14-16(19)12-4-2-3-5-13(12)17(14)20/h2-9,18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZLXEYCERATDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2356217.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B2356219.png)

![1-methyl-8-(3-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356224.png)

![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-3-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2356225.png)

![N-(4-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2356226.png)

![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16Z,18S,21R,23S,24Z,26Z,28Z,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B2356227.png)

![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2356231.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2356233.png)